molecular formula C19H27NO7 B558193 Boc-tyr(boc)-OH CAS No. 20866-48-2

Boc-tyr(boc)-OH

Cat. No. B558193
CAS RN: 20866-48-2
M. Wt: 381,41 g/mole
InChI Key: MRYIHKCPPKHOPJ-AWEZNQCLSA-N
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Description

Boc-tyr(boc)-OH is an amino acid derivative commonly used in peptide synthesis . It is also known as N-(tert-Butoxycarbonyl)-L-tyrosine .


Synthesis Analysis

Boc-tyr(boc)-OH is synthesized using the Boc strategy, which is suitable for industrial and green chemistry . This strategy is environmentally friendly as it generates only gases without any other by-products in the deprotection step of the Boc group . The synthesis involves the use of Boc-protected amino acids, which are highly soluble in organic solvents . A technique for solid-phase peptide synthesis in water has been reported, utilizing Fmoc-amino acids converted to water-dispersible nanoparticles .


Molecular Structure Analysis

The molecular formula of Boc-tyr(boc)-OH is C14H19NO5 . Its molecular weight is 281.30 g/mol . The structure includes a tyrosine residue protected by a Boc group .


Chemical Reactions Analysis

In peptide synthesis, Boc-tyr(boc)-OH undergoes reactions specific to the Boc strategy . This strategy is known for its suitability in industrial and green chemistry due to the generation of only gases without any other by-products in the deprotection step of the Boc group .


Physical And Chemical Properties Analysis

Boc-tyr(boc)-OH is a solid substance . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 528.4±50.0 °C at 760 mmHg . The optical activity is [α]20/D +3.0°, c = 2 in acetic acid .

Scientific Research Applications

Peptide Synthesis Using Tert-Butyloxycarbonyl (Boc)

  • Scientific Field : Biochemistry, specifically peptide synthesis .
  • Application Summary : The Boc group is used as the N α-amino protecting group in peptide synthesis. This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .
  • Methods of Application : The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile. Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .
  • Results or Outcomes : The use of the Boc group in peptide synthesis allows for the creation of a wide variety of peptides with different properties, depending on the specific amino acids used and their arrangement .

Self-assembled Peptide Microspheres for Sustainable Release of Sulfamethoxazole

  • Scientific Field : Biochemistry and Drug Delivery .
  • Application Summary : Boc-Tyr-Aib-Gabu-OMe, a peptide containing Boc-tyr(boc)-OH, was used to fabricate self-assembled peptide microspheres for the sustainable release of the antibiotic sulfamethoxazole .
  • Methods of Application : The peptide self-assembles to form five-membered ring-like porous structures through multiple intermolecular hydrogen bonds. These microspheres were loaded with sulfamethoxazole .
  • Results or Outcomes : The peptide 2 microspheres slowly release the encapsulated sulfamethoxazole, more so than the peptide 1 microspheres .

Synthesis of Cholecystokinin Fragment

  • Scientific Field : Biochemistry .
  • Application Summary : Boc-Tyr-(SO3-.Na+)-Met-Gly-Trp-Met-Asp-PheNH2, a fragment of cholecystokinin, was synthesized using Boc-tyr(boc)-OH .
  • Methods of Application : The synthesis was carried out using either solution or solid-phase synthesis .
  • Results or Outcomes : The successful synthesis of the cholecystokinin fragment demonstrates the utility of Boc-tyr(boc)-OH in peptide synthesis .

High-Performance Liquid Chromatographic Determination of Chiral Amino Acids

  • Scientific Field : Biochemistry and Analytical Chemistry .
  • Application Summary : Boc-tyr(boc)-OH has been used in the development of a high-performance liquid chromatographic (HPLC) method for the determination of the enantiomers of aspartic acid (Asp), serine (Ser), and alanine (Ala) .
  • Methods of Application : Amino acids were rapidly derivatized at room temperature with o-phthalaldehyde (OPA) plus N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) under simple conditions and were detected by their fluorescence .
  • Results or Outcomes : The target amino acid enantiomers were separated within 60 minutes on a reversed-phase column, CAPCELL PAK C18 MG II (4.6 x 200 mm), and their resolution values were higher than 2.14 .

Synthesis of Boc-CCK-7 and Its Analogues

  • Scientific Field : Biochemistry .
  • Application Summary : Boc-tyr(boc)-OH was used in the synthesis of Boc-CCK-7 (Boc-Tyr-(SO3-.Na+)-Met-Gly-Trp-Met-Asp-PheNH2) and its four analogues .
  • Methods of Application : The synthesis was carried out using either solution or solid-phase synthesis .
  • Results or Outcomes : The successful synthesis of Boc-CCK-7 and its analogues demonstrates the utility of Boc-tyr(boc)-OH in peptide synthesis .

Future Directions

Boc-tyr(boc)-OH is expected to continue being a valuable component in peptide synthesis, particularly in the development of environmentally friendly synthetic methods . Its use in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties suggests potential for expanded applications in the future .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO7/c1-18(2,3)26-16(23)20-14(15(21)22)11-12-7-9-13(10-8-12)25-17(24)27-19(4,5)6/h7-10,14H,11H2,1-6H3,(H,20,23)(H,21,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYIHKCPPKHOPJ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426682
Record name BOC-TYR(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-tyr(boc)-OH

CAS RN

20866-48-2
Record name BOC-TYR(BOC)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
Y Nishiyama, S Ishizuka, S Shikama… - Chemical and …, 2001 - jstage.jst.go.jp
A facile and efficient synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine [Boc-Tyr (Chx)-OH] is described. Boc-Tyr-OH was treated with NaH in dimethylformamide and then with 3…
Number of citations: 4 www.jstage.jst.go.jp
PW Schiller, NTM Dung, NN Chung… - Journal of medicinal …, 1989 - ACS Publications
According to the membrane compartment concept the receptor specificity of ligands is based not only on ligand-receptor complementarity but also on specific ligand-membrane …
Number of citations: 203 pubs.acs.org
G MARET, D BLANOT, M WELTI… - … Journal of Peptide …, 1987 - Wiley Online Library
Classical methods of peptide synthesis in solution were used for the preparation of the two tetrapeptides alanyl‐lysyl‐arginyl‐tyrosine and acetyl‐alanyl‐lysyl‐arginyl‐tyrosine‐(N‐…
Number of citations: 4 onlinelibrary.wiley.com
O Frączak, A Lasota, D Tymecka… - Journal of Peptide …, 2016 - Wiley Online Library
In this study, proteinogenic amino acids residues of dimeric dermorphin pentapeptides were replaced by the corresponding β 3 ‐homo‐amino acids. The potency and selectivity of …
Number of citations: 9 onlinelibrary.wiley.com
PS Gromovykh, LS Guzevatykh… - Russian Journal of …, 2007 - Springer
A tritium-labeled C-terminal fragment of dermorphin (H-Tyr-[3,4- 3 H]Pro-Ser-NH 2 ) and its isomer (H-Tyr-D-[3,4- 3 H]Pro-Ser-NH 2 ) with molar radioactivity of 35 Ci/mmol were …
Number of citations: 1 link.springer.com
PW Schiller, LA Maziak, BC Wilkes… - Journal of medicinal …, 1987 - ACS Publications
Ten analogues of the highly ĩ-receptor selective cyclic opioid peptideH-Tyr-D-Orn-Phe-Asp-NH2 (1) were synthesized by the solid-phase method and were characterized in vitro in ĩ-and-…
Number of citations: 77 pubs.acs.org
Š Horvat, J Horvat, D Kantoci, L Varga - Tetrahedron, 1989 - Elsevier
The primary hydroxyl groups of d-glucose and 2-acetamido-2-deoxy-d-glucose were selectively esterified by treating the free sugars with activated esters of peptides in the presence of …
Number of citations: 25 www.sciencedirect.com
PW Schiller, G Weltrowska, TMD Nguyen… - Journal of medicinal …, 1993 - ACS Publications
Pseudopeptide analogues of the opioid antagonists H-Tyr-Tic-Phe-Phe-OH (TIPP) and H-Tyr-Tic-Phe-OH (TIP) containing a reduced peptide bond between the Tic2 and Phe3 residues …
Number of citations: 182 pubs.acs.org
Š Horvat, M Kralj, M Perc, I Jerić… - Chemical biology & …, 2009 - Wiley Online Library
A series of new backbone‐modified Leu‐ and Met‐enkephalin analogs (13–20 a and b) were synthesized. Backbone manipulations involved the replacement of the Gly 2 residue in Tyr‐…
Number of citations: 4 onlinelibrary.wiley.com
CV Walker - 1984 - search.proquest.com
Synthetic approaches to Endothiopeptides where the thioamide group has replaced the normal amide link are discussed and investigated. A range of N-protected dipeptide esters (21) …
Number of citations: 2 search.proquest.com

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